molecular formula C17H16N2O4S B10970098 4-{[3-Cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid

4-{[3-Cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid

Cat. No.: B10970098
M. Wt: 344.4 g/mol
InChI Key: BAVSOPFBLCRPJF-UHFFFAOYSA-N
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Description

4-{[3-CYANO-4-(4-METHOXYPHENYL)-5-METHYL-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, a methyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-CYANO-4-(4-METHOXYPHENYL)-5-METHYL-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID can be achieved through a multi-step process involving several key reactions. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{[3-CYANO-4-(4-METHOXYPHENYL)-5-METHYL-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[3-CYANO-4-(4-METHOXYPHENYL)-5-METHYL-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[3-CYANO-4-(4-METHOXYPHENYL)-5-METHYL-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-CYANO-4-(4-METHOXYPHENYL)-5-METHYL-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

4-[[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C17H16N2O4S/c1-10-16(11-3-5-12(23-2)6-4-11)13(9-18)17(24-10)19-14(20)7-8-15(21)22/h3-6H,7-8H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

BAVSOPFBLCRPJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)CCC(=O)O)C#N)C2=CC=C(C=C2)OC

Origin of Product

United States

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